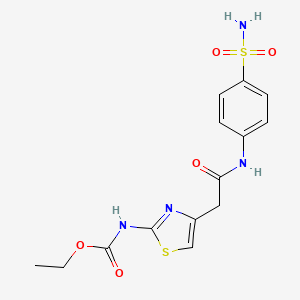![molecular formula C11H16O2 B2460995 3-[(tert-Butoxy)methyl]phenol CAS No. 402592-20-5](/img/structure/B2460995.png)
3-[(tert-Butoxy)methyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(tert-Butoxy)methyl]phenol is an organic compound with the molecular formula C11H16O2 It is a phenolic compound where the phenol group is substituted with a tert-butoxymethyl group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(tert-Butoxy)methyl]phenol can be achieved through several methods. One common approach involves the alkylation of phenol with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The reaction mechanism involves the formation of a tert-butyl carbocation, which then reacts with the phenol to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
化学反应分析
Types of Reactions
3-[(tert-Butoxy)methyl]phenol undergoes several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group.
Substitution: The tert-butoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
科学研究应用
3-[(tert-Butoxy)methyl]phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
作用机制
The mechanism of action of 3-[(tert-Butoxy)methyl]phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. Additionally, the tert-butoxymethyl group can modulate the compound’s lipophilicity and membrane permeability, affecting its bioavailability and activity.
相似化合物的比较
Similar Compounds
Phenol: The parent compound with a hydroxyl group attached to a benzene ring.
tert-Butylphenol: A phenol derivative with a tert-butyl group attached to the benzene ring.
Methoxyphenol: A phenol derivative with a methoxy group attached to the benzene ring.
Uniqueness
3-[(tert-Butoxy)methyl]phenol is unique due to the presence of the tert-butoxymethyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
属性
IUPAC Name |
3-[(2-methylpropan-2-yl)oxymethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-11(2,3)13-8-9-5-4-6-10(12)7-9/h4-7,12H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXJYWWBWGXPDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC1=CC(=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B2460915.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-fluorophenethyl)oxalamide](/img/structure/B2460916.png)
![N-(1-cyanocyclohexyl)-2-[[4-(3,4-dimethylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2460917.png)
![3-(benzo[d][1,3]dioxole-5-carbonyl)-8-methoxy-2H-chromen-2-one](/img/structure/B2460918.png)
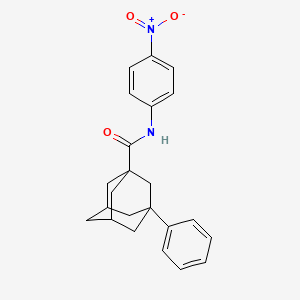
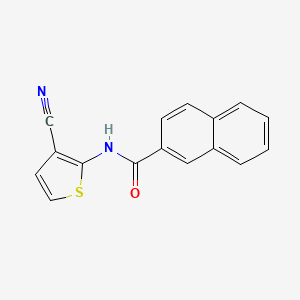
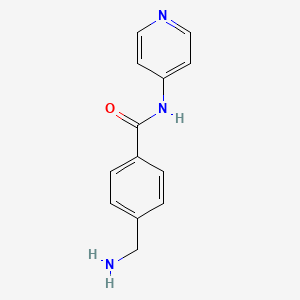
![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2460927.png)
![{4-[4-(4-Methylbenzoyl)piperazin-1-yl]phenyl}amine](/img/structure/B2460931.png)
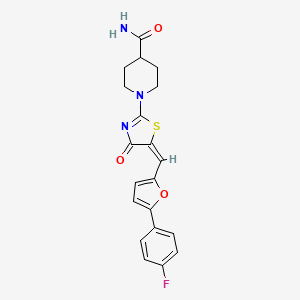
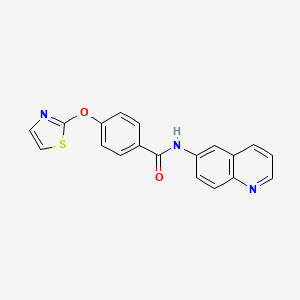
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2460934.png)
